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Compound of Interest

Compound Name: Tetramethoxymethane

Cat. No.: B120706

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of
tetramethoxymethane, a key orthoester with significant applications in organic synthesis and
drug development. This document details its synthesis, core reactivity with acids and common
nucleophiles, and provides experimental protocols and quantitative data to support further
research and application.

Introduction to Tetramethoxymethane

Tetramethoxymethane, also known as tetramethyl orthocarbonate, is the simplest tetraalkyl
orthocarbonate. It is a colorless liquid with a characteristic aromatic odor.[1][2] As an
orthoester, it possesses a central carbon atom bonded to four methoxy groups, rendering it a
versatile reagent in organic chemistry.[3] Its unique structure imparts a high degree of
electrophilicity to the central carbon atom, making it susceptible to nucleophilic attack,
particularly under acidic conditions. This reactivity profile allows for its use as a precursor to
carbonates, a protecting group, and a building block in the synthesis of more complex
molecules, including pharmaceutically active compounds.[1][2]

Synthesis of Tetramethoxymethane

A common laboratory-scale synthesis of tetramethoxymethane involves the reaction of a
suitable carbon source with sodium methoxide. One established method utilizes the reaction of
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chloropicrin with sodium methoxide.[4] While effective, the high toxicity of chloropicrin
necessitates stringent safety precautions.[2]

Experimental Protocol: Synthesis of Tetramethyl Orthocarbonate (Conceptual Protocol based
on Ethyl Orthocarbonate Synthesis)

This protocol is adapted from the synthesis of ethyl orthocarbonate and should be performed
by trained personnel in a well-ventilated fume hood with appropriate personal protective
equipment.[4]

o Preparation of Sodium Methoxide: In a three-necked flask equipped with a mechanical
stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium methoxide by
reacting sodium metal (3.04 g atoms) with absolute methanol (2 L) under a nitrogen
atmosphere.

e Reaction with Chloropicrin: Heat the stirred sodium methoxide solution to 58—-60 °C using a
water bath. Add chloropicrin (0.61 mole) dropwise from the dropping funnel at a rate that
maintains the reaction temperature at 58—-60 °C. The reaction is exothermic and will become
self-sustaining.[4]

o Work-up: After the addition is complete, continue stirring until the reaction subsides. Remove
excess methanol by distillation. Cool the residue and dilute it with water. Separate the
organic layer, wash with saturated salt solution, and dry over anhydrous magnesium sulfate.

« Purification: Purify the crude product by fractional distillation to yield tetramethoxymethane.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for tetramethoxymethane is provided
below for identification and characterization purposes.

Table 1: Physicochemical Properties of Tetramethoxymethane
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Property Value Reference(s)
Molecular Formula CsH1204 [2]
Molecular Weight 136.15 g/mol [5]
Boiling Point 114 °C [5]
Melting Point -5°C [5]
Density 1.023 g/mL at 25 °C [5]
Refractive Index (n20/D) 1.385 [5]

Table 2: Spectroscopic Data for Tetramethoxymethane

Wavenumber

Spectroscopy (cm~*) | Chemical Assighment Reference(s)
Shift (ppm)

IR Spectroscopy 2950-2800 C-H stretch (methoxy)  [6][7]

1150-1060 C-O stretch [6][7]

1H NMR ~3.2 (s) -OCHs [3]

13C NMR ~50 (q) -OCHs [8]

~115 (s) C(OR)4 [8]

Core Reactivity of Tetramethoxymethane

The reactivity of tetramethoxymethane is dominated by the electrophilic nature of its central
carbon atom. This section explores its fundamental reactions with acids and key nucleophiles.

Acid-Catalyzed Hydrolysis

Orthoesters, including tetramethoxymethane, are susceptible to hydrolysis under acidic
conditions to yield the corresponding ester and alcohol.[3] The reaction proceeds via a
stepwise mechanism involving protonation of a methoxy group, followed by elimination of
methanol to form a highly reactive dimethoxycarbenium ion intermediate. This intermediate is
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then attacked by water, and subsequent deprotonation and further reaction lead to the final
products.

Experimental Protocol: Acid-Catalyzed Hydrolysis of an Orthoester (General Procedure)
e Reaction Setup: Dissolve the orthoester in a suitable solvent system, such as dioxane-water.
e Initiation: Add a catalytic amount of a strong acid (e.g., HCI or H2SOa).

e Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography
(GC) or nuclear magnetic resonance (NMR) spectroscopy to observe the disappearance of
the starting material and the appearance of the ester and alcohol products.

o Work-up: Upon completion, neutralize the acid catalyst with a suitable base (e.g., sodium
bicarbonate solution). Extract the products with an organic solvent, dry the organic layer, and
remove the solvent under reduced pressure.

 Purification: Purify the resulting ester and alcohol by distillation or chromatography as
needed.

Diagram 1: Acid-Catalyzed Hydrolysis of Tetramethoxymethane

Methanol
CHsOH
Tetramethoxymethane N
C(OCH3)a Hemiorthocarbonate Intermediate

Protonated Orthoester
C(OCHs3)3(OCHsH)*

Dimethoxycarbenium lon
[C(OCH3):]*

Dimethyl Carbonate
(CH30)2C=0

Click to download full resolution via product page
Caption: Mechanism of acid-catalyzed hydrolysis of tetramethoxymethane.

Table 3: Kinetic Data for Orthoester Hydrolysis (Illustrative)
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Rate Constant  Activation
Orthoester Catalyst Reference(s)
(k) Energy (Ea)
Diethoxymethan
HCI Value Value [9][10]
e
Diethoxymethan
H2S0a4 Value Value [9][10]
e
Diethoxymethan
HCIOa4 Value Value [9][10]
e
2,4-D Methyl
Base Value Value 9]
Ester
Benzyl Chloride Neutral Value Value [9]

Note: Specific
kinetic data for
tetramethoxymet
hane hydrolysis
is not readily
available in the
searched
literature. The
data presented is
for related
compounds to
illustrate the type
of information

available.

Reaction with Grighard Reagents (Bodroux-Chichibabin

Aldehyde Synthesis)

Tetramethoxymethane and other orthoformates react with Grignard reagents in a reaction

known as the Bodroux-Chichibabin aldehyde synthesis to produce aldehydes with one

additional carbon atom.[11][12][13][14] The reaction proceeds through the nucleophilic attack of

the Grignard reagent on the orthoester, leading to the displacement of one alkoxy group and
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the formation of an acetal. Subsequent acidic workup hydrolyzes the acetal to the
corresponding aldehyde.

Experimental Protocol: Bodroux-Chichibabin Aldehyde Synthesis (General Procedure)

e Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, add a
solution of the Grignard reagent in a suitable ether solvent (e.g., diethyl ether or THF).

» Addition of Orthoester: Slowly add the orthoester (e.g., triethyl orthoformate) to the Grignard
solution at a controlled temperature (often reflux).

e Reaction Monitoring: Monitor the reaction progress by TLC or GC to confirm the
consumption of the starting materials.

e Work-up: Upon completion, cool the reaction mixture and carefully quench with a saturated
agueous solution of ammonium chloride or dilute acid.

« |solation and Purification: Extract the product with an organic solvent, wash the organic layer,
dry it over an anhydrous salt, and remove the solvent. Purify the resulting aldehyde by
distillation or column chromatography.

Diagram 2: Bodroux-Chichibabin Aldehyde Synthesis

Grignard Reagent
R-MgX
Triethyl Orthoformate + R-MgX Acetal Intermediata + H3O* > Aldehyde
CH(OEt)3 R-CH(OE)2 J R-CHO

Click to download full resolution via product page

Caption: General scheme of the Bodroux-Chichibabin aldehyde synthesis.

Table 4: Reactivity of Orthoesters with Grignard Reagents (lllustrative Yields)
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Grignard .
Orthoester Product Yield (%) Reference(s)
Reagent
. n-
Triethyl )
Pentylmagnesiu n-Hexanal Value [12]
Orthoformate )
m bromide
Triethyl Phenylmagnesiu
) Benzaldehyde Value [15]
Orthoformate m bromide
Triethyl ] Various
Various Generally good [11][13][14]
Orthoformate Aldehydes

Note: Specific
yield data for the
reaction of
tetramethoxymet
hane with
various Grignard
reagents is not
readily available
in the searched
literature. The
data presented is
for a related
orthoester to
illustrate the

reaction’s utility.

Synthesis of 2-Aminobenzoxazoles

Tetramethoxymethane serves as a valuable reagent in the one-pot synthesis of 2-
aminobenzoxazoles, which are important scaffolds in medicinal chemistry.[16] The reaction
involves the condensation of a 2-aminophenol, an amine, and tetramethoxymethane. This
transformation likely proceeds through the formation of intermediate guanidine-like species that
subsequently cyclize to form the benzoxazole ring system.

Experimental Protocol: Synthesis of 2-Aminobenzoxazoles (General Procedure)
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e Reaction Setup: In a suitable solvent, combine the 2-aminophenol, the desired amine, and
tetramethoxymethane.

e Reaction Conditions: The reaction is typically carried out under mild conditions, often with
heating.

e Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, the
product can often be isolated by filtration or after removal of the solvent and purification by
chromatography or recrystallization.

Diagram 3: Synthesis of 2-Aminobenzoxazoles

2-Aminophenol

|
/

Intermediate Species} Cyclization >(2-Aminobenzoxazole]

C(OCHs)a

AT

(T etramethoxymethane

Click to download full resolution via product page
Caption: One-pot synthesis of 2-aminobenzoxazoles.

Table 5: Synthesis of 2-Aminobenzoxazoles using Tetramethoxymethane (lllustrative Yields)
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2-

. Amine Product Yield (%) Reference(s)
Aminophenol
Various 2-
) ) ) Modest to
2-Aminophenol Various Aminobenzoxazo [16]
Excellent
les
Various
Substituted 2- ) Substituted 2- Modest to
) Various ) [16]
Aminophenols Aminobenzoxazo  Excellent
les
Note: The
original
publication
reports "modest
to excellent
yields" without
providing specific
guantitative data
for each
derivative.[16]
Conclusion

Tetramethoxymethane is a versatile and reactive orthoester with significant utility in organic

synthesis. Its electrophilic central carbon atom readily undergoes nucleophilic attack,

particularly under acidic conditions, enabling a range of important transformations. This guide

has provided an in-depth overview of its fundamental reactivity, including its synthesis, acid-

catalyzed hydrolysis, and its application in the synthesis of aldehydes and 2-

aminobenzoxazoles. The provided experimental protocols and compiled data serve as a

valuable resource for researchers and professionals in the fields of chemistry and drug

development, facilitating the further exploration and application of this important chemical

entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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